molecular formula C25H33N5 B4055098 1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine

1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine

Cat. No.: B4055098
M. Wt: 403.6 g/mol
InChI Key: OFXWSXNJSRKGSH-UHFFFAOYSA-N
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Description

1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine is a useful research compound. Its molecular formula is C25H33N5 and its molecular weight is 403.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.27359607 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydroxylation Catalysts

  • Catalysis in Hydroxylation of Alkanes : A study by Sankaralingam & Palaniandavar (2014) investigates non-heme diiron(III) complexes, including those with ligands similar in structure to the query compound, as catalysts for selective hydroxylation of alkanes. These complexes exhibit efficient catalytic properties for hydroxylation, showcasing potential applications in chemical synthesis and industrial processes.

Alzheimer's Disease Research

  • Potential Anti-Alzheimer's Agents : Research by Gupta et al. (2020) focuses on synthesizing and evaluating N-benzylated derivatives (including structures similar to the query compound) for anti-Alzheimer's activity. These compounds have shown promising results in both in-vivo and in-vitro studies, indicating potential therapeutic applications for Alzheimer's disease management.

Optical and Luminescent Materials

  • Luminescent Material Development : Volpi et al. (2017) discuss the synthesis of new imidazo[1,5-a]pyridines, related to the query compound, that exhibit tunable luminescence and large Stokes’ shifts. These properties suggest their application in developing new materials for optical and technological uses. The research can be accessed at Volpi et al. (2017).

Synthesis and Antimicrobial Applications

  • Antimicrobial Properties : Desai et al. (2012) synthesized a series of mannich bases with structures similar to the query compound and evaluated their antimicrobial effectiveness. Some derivatives were found to be as potent or more potent than commercial drugs, indicating potential for developing new antimicrobial agents. Details of the study are available at Desai et al. (2012).

Polymer Science

  • Polymer Synthesis : Ghaemy & Alizadeh (2009) explored the synthesis of novel polyimides using unsymmetrical diamine monomers that include structures akin to the query compound. These polymers exhibited excellent solubility and thermal stability, suggesting applications in the field of polymer science and engineering. The full study is detailed at Ghaemy & Alizadeh (2009).

Anticonvulsant Research

  • Anticonvulsant Agent Development : Pandey & Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, similar to the query compound, and screened them for anticonvulsant activity. Several compounds exhibited significant seizures protection, suggesting potential use in developing new anticonvulsant drugs. More information can be found at Pandey & Srivastava (2011).

Properties

IUPAC Name

N-[(2-methyl-1H-imidazol-5-yl)methyl]-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5/c1-20-6-3-4-8-24(20)18-29-12-9-22(10-13-29)16-30(17-23-7-5-11-26-14-23)19-25-15-27-21(2)28-25/h3-8,11,14-15,22H,9-10,12-13,16-19H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXWSXNJSRKGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN(CC3=CN=CC=C3)CC4=CN=C(N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine
Reactant of Route 2
Reactant of Route 2
1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine
Reactant of Route 4
Reactant of Route 4
1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine
Reactant of Route 5
Reactant of Route 5
1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine
Reactant of Route 6
Reactant of Route 6
1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.